N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide
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Overview
Description
N-(2,2,2-Trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)propanamide is a complex organic compound with a unique structure that includes a quinoline moiety, a trichloromethyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)propanamide typically involves multiple steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of the quinoline derivative, which can be achieved through various methods such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced via chlorination reactions, often using reagents like trichloromethyl chloroformate.
Coupling with Propanamide: The final step involves coupling the quinoline derivative with propanamide under specific conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(2,2,2-Trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Materials Science: Utilized in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The quinoline moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect pathways related to cell signaling, oxidative stress, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)propanamide
- N-(2,2,2-Trichloro-1-{[(2-hydroxyanilino)carbonothioyl]amino}ethyl)propanamide
- N-(2,2,2-Trichloro-1-{[(3-hydroxyanilino)carbonothioyl]amino}ethyl)propanamide
Uniqueness
N-(2,2,2-Trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)propanamide is unique due to the presence of the quinoline moiety, which imparts specific biological and chemical properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H15Cl3N4OS |
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Molecular Weight |
405.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]propanamide |
InChI |
InChI=1S/C15H15Cl3N4OS/c1-2-11(23)21-13(15(16,17)18)22-14(24)20-10-7-3-5-9-6-4-8-19-12(9)10/h3-8,13H,2H2,1H3,(H,21,23)(H2,20,22,24) |
InChI Key |
FLLFQWCIOCBSOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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